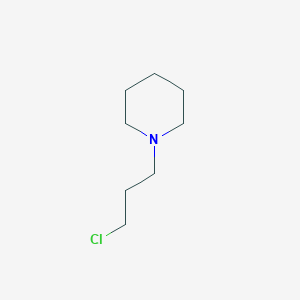

1-(3-Cloropropil)piperidina

Descripción general

Descripción

4-amino-N-(2-clorofenil)bencensulfonamida es un compuesto orgánico con la fórmula molecular C12H11ClN2O2S. Es un miembro de la familia de las bencensulfonamidas, caracterizado por la presencia de un grupo sulfonamida unido a un anillo de benceno. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria .

Aplicaciones Científicas De Investigación

4-amino-N-(2-clorofenil)bencensulfonamida tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 4-amino-N-(2-clorofenil)bencensulfonamida implica su interacción con dianas moleculares y vías específicas. El grupo sulfonamida puede interactuar con enzimas y proteínas, inhibiendo su actividad. Esta interacción puede interrumpir varios procesos biológicos, lo que lleva a los efectos observados del compuesto. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .

Análisis Bioquímico

Biochemical Properties

Piperidine derivatives have been found to interact with various enzymes and proteins . For example, piperine, a piperidine derivative, has been found to inhibit cell migration and induce cell cycle arrest

Cellular Effects

The cellular effects of 1-(3-Chloropropyl)piperidine are currently unknown. Piperidine derivatives have been found to have various effects on cells. For instance, piperine has been found to induce apoptosis in A2780 cells

Molecular Mechanism

The molecular mechanism of action of 1-(3-Chloropropyl)piperidine is not well-understood. Piperidine derivatives have been found to exert their effects through various mechanisms. For example, piperine has been found to inhibit the PI3K/Akt/GSK3_ signal transduction pathway

Metabolic Pathways

The metabolic pathways that 1-(3-Chloropropyl)piperidine is involved in are currently unknown. Piperidine derivatives have been found to be involved in various metabolic pathways. For example, piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-amino-N-(2-clorofenil)bencensulfonamida típicamente involucra la reacción de 4-aminobencensulfonamida con cloruro de 2-clorobenzoílo bajo condiciones controladas. La reacción se lleva a cabo en presencia de una base como piridina o trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se calienta entonces para facilitar la formación del producto deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de 4-amino-N-(2-clorofenil)bencensulfonamida puede implicar métodos más eficientes y escalables. Un enfoque común es el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, el uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-amino-N-(2-clorofenil)bencensulfonamida sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar ácidos sulfónicos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en aminas u otras formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en varias bencensulfonamidas sustituidas .

Comparación Con Compuestos Similares

Compuestos Similares

- 4-amino-N-(4-clorofenil)bencensulfonamida

- 4-amino-N-(3-clorofenil)bencensulfonamida

- 4-amino-2-cloro-N-(2-clorofenil)bencensulfonamida

Unicidad

4-amino-N-(2-clorofenil)bencensulfonamida es único debido a su patrón de sustitución específico en el anillo de benceno, lo que puede influir en su reactividad química y actividad biológica. La presencia del grupo 2-clorofenil puede mejorar sus interacciones con ciertas dianas moleculares, haciéndolo distinto de otros compuestos similares .

Actividad Biológica

1-(3-Chloropropyl)piperidine is a piperidine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloropropyl group, exhibits unique interactions with biological systems, making it a subject of research for its pharmacological properties. This article delves into the biological activity of 1-(3-Chloropropyl)piperidine, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1-(3-Chloropropyl)piperidine has the molecular formula and a molecular weight of 162.68 g/mol. The structure consists of a piperidine ring substituted with a 3-chloropropyl group. Its chemical properties facilitate various interactions with biological targets, influencing its activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇ClN |

| Molecular Weight | 162.68 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of 1-(3-Chloropropyl)piperidine primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can act as ligands for neurotransmitter receptors, particularly in the central nervous system (CNS). The chloropropyl moiety enhances lipophilicity, allowing better penetration through cellular membranes.

Neurotransmitter Interaction

1-(3-Chloropropyl)piperidine has been studied for its potential as a histamine H3 receptor ligand, which is crucial in modulating neurotransmitter release in the brain. Compounds that interact with this receptor can influence cognitive functions and may have implications in treating neurodegenerative diseases and psychiatric disorders .

Therapeutic Potential

Anticancer Activity: Preliminary studies suggest that derivatives of piperidine can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds targeting insulin-like growth factor receptors (IGF-1R) have shown promise in cancer therapy due to their role in cell survival and proliferation .

Anti-inflammatory Effects: The modulation of inflammatory pathways through receptor interaction indicates potential applications in treating conditions like asthma and autoimmune diseases .

Study 1: Histamine H3 Receptor Ligands

A study conducted on metal-containing histamine H3 receptor ligands demonstrated that modifications to the piperidine structure could enhance binding affinity and selectivity towards the receptor. This research highlights the importance of structural variations in developing new therapeutic agents targeting CNS disorders .

Study 2: Kinase Inhibition

Research exploring the kinase inhibitory activity of piperidine derivatives revealed that certain analogs could effectively inhibit IGF-1R, suggesting their potential utility in cancer therapies. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Chloropropyl)piperidine, it is beneficial to compare it with related compounds.

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(3-Chloropropyl)piperidine | Piperidine derivative | Potential H3 receptor ligand |

| 4-Benzylpiperidine | Piperidine with benzyl group | Anticancer properties |

| N-Benzylpiperidine | Benzyl substituted piperidine | Neurotransmitter modulation |

Propiedades

IUPAC Name |

1-(3-chloropropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163164 | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-63-5 | |

| Record name | 1-(3-Chloropropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.